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molecular formula C8H6ClNO3 B1618976 Acetophenone, 2-chloro-m-nitro- CAS No. 99-47-8

Acetophenone, 2-chloro-m-nitro-

Cat. No. B1618976
M. Wt: 199.59 g/mol
InChI Key: LBHUVZXFCGZYDL-UHFFFAOYSA-N
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Patent
US06696573B1

Procedure details

3′-Nitroacetophenone (2.00 g) was dissolved in tetrahydrofuran (24.2 ml), and sulfuryl chloride (4.90 g) was dropwise added thereto at 22° C. over 15 minutes. After stirring for 2 hours, water (150 ml) was added to the reaction mixture and stirred for 1 hour. Ethyl acetate was added, and the separated organic layer was washed with aqueous saturated sodium bicarbonate/aqueous saturated sodium chloride mixed solvent. After drying over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. Diethyl ether was added to the residue and stirred, and the precipitated crystal was then filtered and dried under reduced pressure to yield the desired 2-chloro-3′-nitroacetophenone (1.41 g; 58.3%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].S(Cl)([Cl:16])(=O)=O.O.C(OCC)(=O)C>O1CCCC1>[Cl:16][CH2:11][C:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[O:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C)=O
Name
Quantity
24.2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
the separated organic layer was washed with aqueous saturated sodium bicarbonate/aqueous saturated sodium chloride mixed solvent
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether was added to the residue
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was then filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 58.3%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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